molecular formula C12H16N2O3 B1380186 1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one CAS No. 1140241-93-5

1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one

Cat. No.: B1380186
CAS No.: 1140241-93-5
M. Wt: 236.27 g/mol
InChI Key: YJZYJZNNLWLLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one is an organic compound that belongs to the class of diazinanones It features a diazinane ring fused with a phenyl group substituted with two methoxy groups at the 2 and 5 positions

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the formation of the diazinane ring. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like halides or amines can replace the methoxy groups, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one can be compared with other similar compounds, such as:

    2,5-Dimethoxyphenethylamine: This compound shares the methoxy substitution pattern but differs in its overall structure and biological activity.

    1-(2,5-Dimethoxyphenyl)-2-aminopropane: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-9-4-5-11(17-2)10(8-9)14-7-3-6-13-12(14)15/h4-5,8H,3,6-7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZYJZNNLWLLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one
Reactant of Route 3
Reactant of Route 3
1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one
Reactant of Route 4
Reactant of Route 4
1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one
Reactant of Route 5
Reactant of Route 5
1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one
Reactant of Route 6
1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.